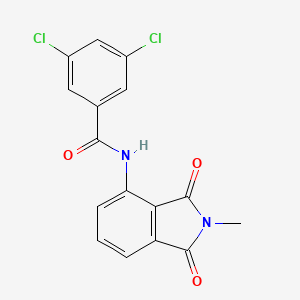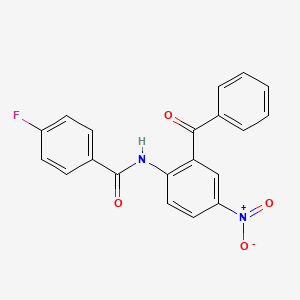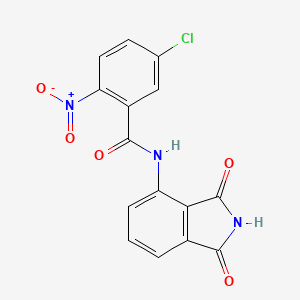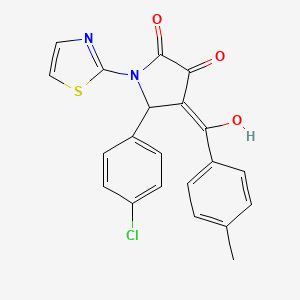
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (DCM-Isoindole-4-carboxamide) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of isoindoles, which are heterocyclic aromatic compounds that contain a five-membered ring with two nitrogen atoms. DCM-Isoindole-4-carboxamide has been found to possess several pharmacological activities, including antiviral, anti-inflammatory, and antifungal properties.
Aplicaciones Científicas De Investigación
DCM-Isoindole-4-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, it has been studied for its antiviral, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCM-Isoindole-4-carboxamide is able to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and respiratory syncytial virus (RSV). Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, DCM-Isoindole-4-carboxamide has been found to possess antifungal activity against several species of fungi.
Mecanismo De Acción
The mechanism of action of DCM-Isoindole-4-carboxamide is not yet fully understood. However, it is believed that the compound binds to a variety of target molecules, including the HIV-1 reverse transcriptase, the HSV-1 thymidine kinase, and the RSV-1 nucleoprotein. This binding is thought to inhibit the replication of the viruses by blocking the activity of the target molecules. Additionally, DCM-Isoindole-4-carboxamide is believed to inhibit the production of pro-inflammatory cytokines by blocking the activity of the nuclear factor-kappa B (NF-κB) transcription factor.
Biochemical and Physiological Effects
DCM-Isoindole-4-carboxamide has been found to possess several biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the replication of several viruses, including HIV, HSV, and RSV. Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, the compound has been found to possess antifungal activity against several species of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DCM-Isoindole-4-carboxamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and can be obtained in a pure form. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound is relatively non-toxic and has a low potential for causing adverse side effects.
However, there are several limitations to the use of DCM-Isoindole-4-carboxamide in laboratory experiments. First, the compound is not yet approved for use in humans and its long-term safety and efficacy have not been established. Additionally, the mechanism of action of the compound is not yet fully understood, which limits the ability to predict its effects in vivo. Finally, the compound is not commercially available and must be synthesized in the laboratory.
Direcciones Futuras
The potential applications of DCM-Isoindole-4-carboxamide are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects in vivo. Additionally, further studies should be conducted to determine the long-term safety and efficacy of the compound. Finally, research should be conducted to develop methods for the large-scale synthesis of the compound and its derivatives.
Métodos De Síntesis
The synthesis of DCM-Isoindole-4-carboxamide can be achieved through a three-step synthesis process. The first step involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride with 3,5-dichlorobenzamide. This reaction yields the desired compound. The second step involves the reaction of the compound with acetic anhydride, which results in the formation of a diacetate ester. Finally, the ester is hydrolyzed with aqueous acid to yield the desired product.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)11-3-2-4-12(13(11)16(20)23)19-14(21)8-5-9(17)7-10(18)6-8/h2-7H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQGQNKJZEKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)
![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)

